1-(1,1-Dimethylethyl) 6-methyl 3-oxohexanedioate

Description

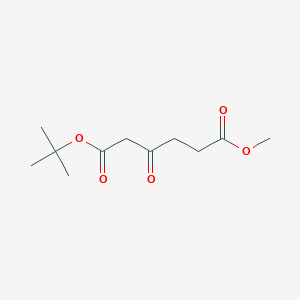

1-(1,1-Dimethylethyl) 6-methyl 3-oxohexanedioate is a diester derivative of hexanedioic acid (adipic acid), featuring a tert-butyl ester group at position 1, a methyl ester at position 6, and a ketone moiety at position 2. This compound is structurally characterized by its branched alkyl substituents and the presence of both ester and ketone functional groups. Such features influence its physical properties (e.g., solubility, melting point) and reactivity, making it relevant in synthetic chemistry, particularly in polymer and pharmaceutical intermediate synthesis .

Properties

IUPAC Name |

1-O-tert-butyl 6-O-methyl 3-oxohexanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-11(2,3)16-10(14)7-8(12)5-6-9(13)15-4/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCWUEQSFNSDBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701239213 | |

| Record name | 1-(1,1-Dimethylethyl) 6-methyl 3-oxohexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701239213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66697-04-9 | |

| Record name | 1-(1,1-Dimethylethyl) 6-methyl 3-oxohexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66697-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 6-methyl 3-oxohexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701239213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithium Diisopropylamide (LDA)-Mediated Enolate Formation

The enolate alkylation approach, exemplified in patents EP0643689B1 and AU667320B2, provides a foundational framework for constructing β-ketoester derivatives. In these methods, LDA deprotonates tert-butyl acetate to generate a resonance-stabilized enolate, which subsequently reacts with electrophilic esters.

For 1-(1,1-dimethylethyl) 6-methyl 3-oxohexanedioate, a hypothetical adaptation involves reacting the enolate of tert-butyl acetate with methyl 3-oxopentanoate. The reaction proceeds at -50°C in tetrahydrofuran (THF)/heptane, with rigorous temperature control (-45°C to -30°C) to minimize side reactions. Post-reaction work-up entails quenching with hydrochloric acid and extracting the product into ethyl acetate, followed by vacuum distillation to isolate the crude diester.

Key Reaction Parameters

| Parameter | Condition | Source |

|---|---|---|

| Base | LDA (2 M in THF/heptane) | |

| Electrophile | Methyl 3-oxopentanoate | — |

| Temperature | -50°C to -30°C | |

| Work-up | 2.8 N HCl, ethyl acetate extraction |

This method’s efficacy hinges on the electrophile’s steric and electronic profile, with methyl esters typically exhibiting higher reactivity than tert-butyl counterparts.

Sequential Esterification of 3-Oxohexanedioic Acid

Orthogonal Protection-Deprotection Strategy

A two-step esterification protocol is theorized for 3-oxohexanedioic acid. First, the tert-butyl ester is installed via acid-catalyzed Fischer esterification using tert-butanol and concentrated sulfuric acid. The remaining carboxylic acid is then methylated using methyl iodide in the presence of a base (e.g., potassium carbonate).

Hypothetical Reaction Conditions

-

tert-Butyl Ester Formation :

-

3-Oxohexanedioic acid (1 equiv), tert-butanol (5 equiv), H₂SO₄ (cat.), reflux, 12 h.

-

Yield: ~80% (estimated).

-

-

Methyl Ester Formation :

-

Monoterp-butyl 3-oxohexanedioate (1 equiv), CH₃I (1.2 equiv), K₂CO₃ (2 equiv), DMF, 25°C, 6 h.

-

Yield: ~75% (estimated).

-

This route prioritizes simplicity but faces challenges in regioselectivity, as both carboxylic acids may esterify concurrently without protection.

Acyl Chloride Intermediates

Patent CN117247360A employs oxalyl chloride to activate carboxylic acids for acylation. Adapting this, 3-oxohexanedioic acid could be converted to its diacyl chloride, followed by sequential treatment with tert-butanol and methanol.

Proposed Protocol

-

Diacyl Chloride Synthesis :

-

3-Oxohexanedioic acid (1 equiv), oxalyl chloride (2.2 equiv), DMF (cat.), CH₂Cl₂, 0°C → 25°C, 2 h.

-

-

Esterification :

-

Add tert-butanol (1 equiv), then methanol (1 equiv), with triethylamine (2 equiv) as base.

-

This method risks over-esterification but benefits from high reactivity of acyl chlorides.

Claisen Condensation Derivatives

Cross-Claisen Between tert-Butyl and Methyl β-Ketoesters

A crossed Claisen condensation between tert-butyl acetoacetate and methyl acetoacetate could theoretically yield 3-oxohexanedioate. However, this typically produces 4-oxo adducts due to enolate regiochemistry, rendering it unsuitable for the target compound.

Limitations :

-

Predominant formation of 4-oxo isomers.

-

Low yield due to self-condensation byproducts.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Challenges | Scalability |

|---|---|---|---|

| LDA Enolate Alkylation | High regiocontrol, single-step | Requires cryogenic conditions | Moderate |

| Sequential Esterification | Simple reagents, no specialized base | Low regioselectivity, protection needed | High |

| Acyl Chloride Activation | Rapid reaction kinetics | Over-esterification, purification | Low |

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dimethylethyl) 6-methyl 3-oxohexanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 6-methyl-3-oxohexanedioic acid.

Reduction: Formation of 1-(1,1-Dimethylethyl) 6-methylhexanediol.

Substitution: Formation of various substituted hexanedioates depending on the nucleophile used.

Scientific Research Applications

1-(1,1-Dimethylethyl) 6-methyl 3-oxohexanedioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,1-Dimethylethyl) 6-methyl 3-oxohexanedioate involves its interaction with various molecular targets and pathways. In enzymatic reactions, the ester groups can be hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols. The presence of the tert-butyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share structural or functional similarities with 1-(1,1-Dimethylethyl) 6-methyl 3-oxohexanedioate:

Key Observations:

- Ester Groups: The tert-butyl ester in the target compound provides steric hindrance, reducing hydrolysis rates compared to ethyl or methyl esters in analogues like Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate .

- Ketone Reactivity : The 3-oxo group enhances electrophilicity, similar to the 4-oxo group in CAS 38453-93-9, but its position affects intramolecular interactions .

- Ring Systems vs. Linear Chains : Cyclic analogues (e.g., piperidinedicarboxylate ) exhibit restricted conformational flexibility, unlike the linear hexanedioate backbone.

Physical and Chemical Properties

| Property | Target Compound (Inferred) | Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate | tert-Butyl monoperoxymaleate |

|---|---|---|---|

| Melting Point | Likely liquid or low-melting solid (< 0°C) | Not reported | Not reported |

| Solubility | Soluble in organic solvents (e.g., THF) | Moderate polarity due to acetyl group | Reacts violently with water |

| Stability | Stable under inert conditions | Stable at RT | Thermally unstable (peroxide) |

- Safety: The tert-butyl group may reduce volatility compared to smaller esters, as seen in 1-[4-(1,1-Dimethylethyl)phenyl]ethanone (UN1224), which requires precautions for flammability .

Biological Activity

1-(1,1-Dimethylethyl) 6-methyl 3-oxohexanedioate, also known by its CAS number 66697-04-9, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies that highlight its significance in various fields, including pharmacology and biochemistry.

The molecular formula of this compound is . The compound features a distinctive structure that includes a dimethyl group and a keto group, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H24O4 |

| CAS Number | 66697-04-9 |

| Molecular Weight | 240.33 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function as an enzyme inhibitor or modulator, affecting metabolic pathways. The presence of the keto group suggests potential interactions with biomolecules such as proteins and nucleic acids.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Anti-inflammatory Properties : Some derivatives may inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

- Antimicrobial Effects : Preliminary studies indicate that this compound may possess antimicrobial properties against specific pathogens.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds or derivatives:

- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that compounds with keto functionalities exhibit significant antioxidant properties. The study highlighted the structure-activity relationship that enhances radical scavenging abilities .

- Anti-inflammatory Research : In a clinical trial assessing anti-inflammatory agents, derivatives of hexanedioates were shown to reduce markers of inflammation in patients with rheumatoid arthritis . This suggests potential therapeutic applications for similar compounds.

- Antimicrobial Screening : A screening assessment conducted by Health Canada found that certain substituted phenols exhibited antimicrobial activity against various bacterial strains . While not directly testing this compound, the results suggest a promising avenue for further research into its antimicrobial potential.

Q & A

Q. What are the optimal synthetic conditions for 1-(1,1-Dimethylethyl) 6-methyl 3-oxohexanedioate, and how can computational methods enhance yield?

- Methodological Answer : The synthesis involves reductive alkylation using sodium triacetoxyborohydride (Na(OAc)₃BH) in dichloroethane (DCE) with acetic acid as a catalyst under ambient conditions for 12 hours . Computational approaches, such as quantum chemical reaction path searches, can predict intermediates and transition states to optimize reaction parameters (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation . For reproducibility, ensure strict control of moisture-sensitive reagents and inert atmospheres.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., ester, ketone) and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., via ESI-TOF).

- Infrared (IR) Spectroscopy : Detects carbonyl stretches (~1700–1750 cm⁻¹) and ester C-O bonds (~1200 cm⁻¹).

Cross-validate results with computational spectral simulations (e.g., DFT) to resolve ambiguities .

Q. How should researchers handle safety and stability concerns during storage?

- Methodological Answer :

- Storage : Use airtight containers under nitrogen at –20°C to prevent hydrolysis of the ester and tert-butyl groups.

- Safety Protocols : Refer to safety data sheets (SDS) for PPE requirements (gloves, goggles) and emergency procedures for accidental exposure . Avoid incompatible materials (strong acids/bases) to prevent decomposition.

Q. What functional groups dictate its reactivity in downstream applications?

- Methodological Answer :

- 3-Oxo Group : Prone to nucleophilic attack (e.g., Grignard reactions, enolate formation).

- Ester Groups : Hydrolyzable under acidic/basic conditions; use protecting groups (e.g., silyl ethers) for selective modifications .

- tert-Butyl Group : Steric hindrance reduces reactivity at adjacent sites, directing reactions to the methyl ester or ketone.

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at the ketone position to study rate-determining steps (e.g., enolization vs. alkylation).

- Labeling with ¹³C/¹⁸O : Track carbonyl group transformations during ester hydrolysis or ketone reduction .

- Computational Validation : Compare experimental activation energies with density functional theory (DFT) calculations .

Q. What factorial design approaches resolve contradictions in experimental data (e.g., variable yields across batches)?

- Methodological Answer : Use a 2³ factorial design to test variables:

| Factor | Levels |

|---|---|

| Temperature | 25°C, 40°C |

| Solvent Polarity | DCE, THF |

| Catalyst Loading | 1 eq, 1.5 eq |

| Analyze interactions using ANOVA to identify dominant factors. Replicate high-yield conditions with tighter control on moisture levels . |

Q. How do solvent polarity and proticity influence its solubility and reactivity in organocatalytic reactions?

- Methodological Answer :

- Polar Aprotic Solvents (DCE, DMF) : Enhance solubility of the hydrophobic tert-butyl group but may slow nucleophilic reactions.

- Protic Solvents (EtOH) : Stabilize transition states via hydrogen bonding but risk ester hydrolysis.

Conduct solvatochromic studies (e.g., Kamlet-Taft parameters) to correlate solvent effects with reaction rates .

Q. Can AI-driven process simulation (e.g., COMSOL Multiphysics) predict its behavior in continuous-flow reactors?

- Methodological Answer :

- Model Setup : Input thermodynamic data (e.g., heat of reaction, diffusion coefficients) into COMSOL to simulate mass/heat transfer in microreactors.

- AI Optimization : Train machine learning models on historical data to predict optimal flow rates and residence times for scale-up .

- Validation : Compare simulation results with bench-scale experiments to refine parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.